REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([C:15]([OH:17])=[O:16])[CH2:11][CH:10]2[C:12]([OH:14])=O)[CH:5]=[CH:6][C:7]=1[Cl:8]>C(Cl)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]23[CH2:11][CH:10]2[C:12](=[O:14])[O:17][C:15]3=[O:16])[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(C(C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
142 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in toluene (100 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
before triturating the semi-solid in hexane (100 ml)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
pulled dry under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, yield=26.7 g (101%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C12C(OC(C2C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |